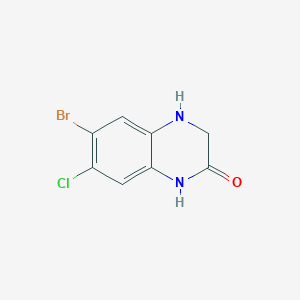

6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one

Description

The synthesis of quinoxaline (B1680401) derivatives has been a subject of intensive study, with numerous methods developed for their preparation. researchgate.net Historically, the condensation of o-phenylenediamines with α-dicarbonyl compounds has been a cornerstone for accessing the quinoxaline core. chim.it Over time, a vast array of synthetic strategies have been developed to afford quinoxalinone and dihydroquinoxalinone derivatives with diverse substitution patterns. organic-chemistry.orgresearchgate.net These scaffolds have been identified in compounds exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. uit.no The synthetic versatility of these frameworks allows for the systematic exploration of structure-activity relationships, driving the development of new therapeutic agents. portico.org

The general synthetic approach to dihydroquinoxalin-2(1H)-ones often involves the cyclization of appropriately substituted o-phenylenediamines with α-haloesters or related synthons. The specific synthesis of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one would likely involve a starting material such as 4-bromo-5-chloro-1,2-diaminobenzene, which upon reaction with a suitable two-carbon building block, would yield the desired dihalogenated dihydroquinoxalinone.

The introduction of halogen atoms onto the dihydroquinoxalin-2(1H)-one framework is a key strategy for enhancing its utility as a synthetic building block. Halogenated aromatic and heteroaromatic compounds are valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The differential reactivity of bromine and chlorine atoms can potentially allow for selective functionalization at either the 6- or 7-position, providing a pathway to a diverse array of derivatives.

Furthermore, the presence of halogens can significantly impact the biological activity of the parent molecule. They can act as bioisosteres for other functional groups, influence binding affinity to target proteins, and alter metabolic pathways. nih.gov Therefore, the investigation of halogenated dihydroquinoxalin-2(1H)-ones is driven by both the desire to create novel synthetic intermediates and the potential to discover new bioactive compounds. The use of halogen-containing quinoxaline derivatives is a promising avenue for the synthesis of structural analogues of existing drugs, such as fluoroquinolone antibiotics. researchgate.net

While the broader class of quinoxalinones has been extensively studied, the specific chemistry of this compound remains a more specialized area of investigation. The primary research objectives for this compound would center on fully characterizing its chemical properties and exploring its potential as a versatile synthetic intermediate.

Key research goals would include:

The development of a robust and high-yielding synthesis for this compound.

A systematic investigation of its reactivity, particularly in regioselective cross-coupling reactions to functionalize the 6- and 7-positions independently.

The synthesis of a library of novel derivatives based on this scaffold for evaluation in various biological assays.

The exploration of its potential applications in materials science, given the properties often associated with halogenated heterocyclic compounds.

By achieving these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in both medicinal chemistry and broader organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCTXTKTMJSSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238023 | |

| Record name | 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-93-8 | |

| Record name | 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 7 Chloro 3,4 Dihydroquinoxalin 2 1h One

Retrosynthetic Analysis of the 6-Bromo-7-Chloro-3,4-Dihydroquinoxalin-2(1H)-one Core

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary building blocks: a halogenated o-phenylenediamine (B120857) and a two-carbon acyl unit. The amide bond within the heterocyclic ring can be disconnected to reveal a chloroacetylated aminophenylamine intermediate. Further disconnection of the bond between the aromatic ring and the nitrogen of the chloroacetyl group leads to the key starting material, 4-bromo-5-chloro-1,2-phenylenediamine, and a chloroacetyl synthon, such as chloroacetyl chloride or a chloroacetic acid derivative. This approach is the most common and direct strategy for constructing the dihydroquinoxalinone core.

Alternatively, one could envision a strategy involving the initial formation of a non-halogenated or mono-halogenated 3,4-dihydroquinoxalin-2(1H)-one, followed by regioselective halogenation (bromination and chlorination) at the 6- and 7-positions. However, controlling the regioselectivity of two different halogenation steps on an already substituted quinoxalinone ring presents significant synthetic challenges. Therefore, the convergent approach starting from the pre-functionalized 4-bromo-5-chloro-1,2-phenylenediamine is generally preferred for its directness and control over the final substitution pattern.

Classical and Modern Synthetic Routes to this compound

The primary synthetic route to this compound hinges on the cyclocondensation of 4-bromo-5-chloro-1,2-phenylenediamine with a suitable two-carbon electrophile.

Cyclization Strategies for Dihydroquinoxalinone Ring Formation

The formation of the dihydroquinoxalinone ring is typically achieved through a cyclocondensation reaction. A widely employed method involves the reaction of an o-phenylenediamine derivative with chloroacetic acid or its esters (e.g., ethyl chloroacetate). This reaction proceeds via an initial N-acylation of one of the amino groups, followed by an intramolecular nucleophilic substitution to form the six-membered heterocyclic ring. The reaction of 1,2-phenylenediamine with chloroacetic acid in an aqueous medium at reflux is a known method to produce 3,4-dihydroquinoxalin-2(1H)-one. ias.ac.in

Another effective reagent for this transformation is chloroacetyl chloride, which readily reacts with o-phenylenediamines to form the corresponding N-chloroacetylated intermediate, which can then be cyclized, often in the presence of a base, to yield the dihydroquinoxalinone. ias.ac.ingoogleapis.com

The general reaction scheme is as follows:

Scheme 1: Plausible synthetic route to this compound.

Optimization of Reaction Conditions, Yields, and Purity for this compound Synthesis

Table 1: Potential Parameters for Optimization of this compound Synthesis

| Parameter | Variables to Consider | Expected Outcome |

| Solvent | Aprotic polar (e.g., DMF, DMSO), protic (e.g., ethanol, water), or non-polar (e.g., toluene) | Affects solubility of reactants and can influence reaction rate and side product formation. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rates but may lead to decomposition or side reactions. |

| Base | Inorganic (e.g., K₂CO₃, NaHCO₃) or organic (e.g., triethylamine, pyridine) | Neutralizes the HCl generated during the cyclization step, driving the reaction to completion. |

| Reactant Stoichiometry | Molar ratio of 4-bromo-5-chloro-1,2-phenylenediamine to the C2-electrophile | Equimolar or a slight excess of one reactant may be beneficial to ensure complete conversion. |

| Purification Method | Recrystallization, column chromatography | Essential for obtaining the final product with high purity. |

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

While specific green chemistry protocols for the synthesis of this compound have not been reported, general principles of green chemistry can be applied to the synthesis of quinoxaline (B1680401) derivatives. These include the use of environmentally benign solvents like water or ethanol, catalyst-free conditions where possible, and energy-efficient methods such as microwave-assisted synthesis. researchgate.net For instance, the synthesis of quinoxaline derivatives has been reported using water as a solvent and p-dodecylbenzenesulfonic acid as a surfactant-type Brønsted acid catalyst at room temperature, offering a greener alternative to traditional methods. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a more sustainable process by reducing waste and energy consumption. ias.ac.in

Scalability and Process Development Considerations for this compound Production

The scalability of the synthesis of this compound would depend on several factors, including the availability and cost of the starting material, 4-bromo-5-chloro-1,2-phenylenediamine, the safety of the reaction conditions, and the efficiency of the purification process. For large-scale production, a robust and reproducible synthetic route with high yields and minimal side products is crucial. Process development would involve optimizing reaction parameters to maximize throughput and minimize costs, as well as developing efficient methods for product isolation and purification that are amenable to industrial-scale operations. The choice of reagents and solvents would also be critical, with a preference for less hazardous and more easily recyclable materials.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 7 Chloro 3,4 Dihydroquinoxalin 2 1h One

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. longdom.org For 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one, with a chemical formula of C₈H₆BrClN₂O, the expected monoisotopic mass can be calculated with high precision.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum. The most abundant isotopologue would correspond to the combination of the most abundant isotopes, ⁷⁹Br and ³⁵Cl. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally observed value. A high degree of accuracy, typically within a few parts per million (ppm), would confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for [C₈H₆BrClN₂O+H]⁺

| Ion Formula | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₈H₆⁷⁹Br³⁵ClN₂O+H]⁺ | 260.9457 | 100.00 |

| [C₈H₆⁸¹Br³⁵ClN₂O+H]⁺ | 262.9437 | 97.28 |

| [C₈H₆⁷⁹Br³⁷ClN₂O+H]⁺ | 262.9428 | 32.50 |

Note: This data is predictive and illustrates the expected isotopic pattern.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete assignment of all proton and carbon signals and establish the connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the title compound, a cross-peak between the protons of the methylene (B1212753) group (-CH₂-) at position 3 would be expected, confirming their geminal relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It would allow for the unambiguous assignment of the carbon signal for the methylene group at C3 by its correlation with the corresponding methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a rigid molecule like this, NOESY could help confirm the through-space relationships between protons on the dihydro- and the aromatic portions of the molecule.

The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The presence of electron-withdrawing bromine and chlorine atoms on the aromatic ring, as well as the amide functionality, would significantly influence the chemical shifts. Based on data from similar quinoxalinone derivatives, the following assignments can be predicted. tsijournals.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity |

|---|---|---|---|

| 1 (N-H) | - | ~10.5 | br s |

| 2 (C=O) | ~165 | - | - |

| 3 (-CH₂-) | ~45 | ~3.5 | s |

| 4 (N-H) | - | ~6.5 | br s |

| 4a (C) | ~125 | - | - |

| 5 (C-H) | ~118 | ~7.2 | s |

| 6 (C-Br) | ~115 | - | - |

| 7 (C-Cl) | ~128 | - | - |

| 8 (C-H) | ~116 | ~6.9 | s |

Note: Chemical shifts are approximate and based on analogous structures. The actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR and Raman) for Characterization of Key Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. scialert.netsphinxsai.com The spectra of this compound would be characterized by specific vibrational modes corresponding to its structural features.

N-H Stretching: The two N-H groups (amide and amine) would exhibit stretching vibrations in the region of 3400-3200 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected around 1680-1650 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the amide and amine functionalities would be observed in the 1400-1200 cm⁻¹ range.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations would give rise to characteristic bands in the 900-650 cm⁻¹ region, which can be indicative of the substitution pattern.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹. spectroscopyonline.com

Table 3: Predicted Key FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400-3200 | 3400-3200 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| C=O Stretch | 1680-1650 | 1680-1650 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-N Stretch | 1400-1200 | 1400-1200 |

| C-Cl Stretch | 800-600 | 800-600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. The analysis would also reveal the conformation of the dihydroquinoxalinone ring system and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups. While no specific crystal structure data is currently available for this compound, analysis of related quinoxaline (B1680401) derivatives suggests that the dihydro-pyrazine ring would likely adopt a partially puckered conformation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced, for example, by substitution at the C3 position, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. pku.edu.cn CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of the chiral molecule.

Analytical Chromatography (HPLC, GC-MS) for Purity Assessment and Isolation Methodologies in Research Contexts

The purity assessment and isolation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science, rely on robust analytical and preparative chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for these purposes, providing quantitative purity data and enabling the isolation of the compound from complex reaction mixtures.

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of quinoxalinone derivatives.

A typical RP-HPLC method for the purity determination of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous component (often with a pH-modifying buffer like formic acid or ammonium (B1175870) acetate (B1210297) to ensure peak symmetry) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a sample, from polar impurities to the less polar target compound.

Detection is commonly achieved using a UV-Vis detector, as the quinoxalinone core possesses a chromophore that absorbs in the UV region. The absorption maxima for quinoxalin-2(1H)-one derivatives are typically observed in the range of 280-340 nm. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. The purity of a research sample is then determined by comparing its peak area to the calibration curve, often expressed as a percentage area.

For the isolation of this compound on a larger scale for further studies, preparative HPLC is employed. This technique utilizes larger columns and higher flow rates to handle greater sample loads. The principles of separation remain the same as in analytical HPLC, but the goal is to collect fractions of the eluent containing the purified compound.

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm and 327 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.2 min |

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. While the dihydroquinoxalinone structure may have limited volatility, derivatization can sometimes be employed to increase it, although direct injection is often possible.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas (usually helium). The column, often coated with a non-polar or medium-polarity stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). This high-energy process not only creates a molecular ion (M+) but also causes the ion to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a chemical "fingerprint."

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens, which is a key diagnostic feature in identifying the compound. The fragmentation pattern can also provide valuable structural information.

Interactive Data Table: Representative GC-MS Parameters and Expected Fragmentation

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Expected Molecular Ion (M+) | Isotopic cluster around m/z 260/262/264 |

| Key Fragment Ions (m/z) | Fragments corresponding to loss of Br, Cl, CO, and cleavage of the dihydro ring |

In research contexts, these chromatographic techniques are not only used for final purity assessment but are also integral to monitoring the progress of chemical reactions and for isolating intermediates and final products from crude reaction mixtures. The choice between HPLC and GC-MS is dictated by the physicochemical properties of the compound and the specific analytical question being addressed.

Chemical Reactivity and Derivatization Strategies for 6 Bromo 7 Chloro 3,4 Dihydroquinoxalin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring of 6-Bromo-7-Chloro-3,4-Dihydroquinoxalin-2(1H)-one

The benzene ring of this compound is substituted with two halogen atoms and an amino group that is part of the dihydroquinoxalinone ring system. The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C5 and C8. The directing influence of the activating amino group at position 4 would strongly favor substitution at the C5 position. However, the steric hindrance from the adjacent bromine atom at C6 might influence the accessibility of this position to incoming electrophiles.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-7-chloro-5-nitro-3,4-dihydroquinoxalin-2(1H)-one |

| Sulfonation | Fuming H₂SO₄ | 6-Bromo-7-chloro-2-oxo-2,3,4,5-tetrahydroquinoxaline-5-sulfonic acid |

| Bromination | Br₂/FeBr₃ | 5,6-Dibromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one |

Nucleophilic Substitution Reactions at the Carbonyl and Halogen Sites of this compound

The carbonyl group of the lactam moiety is susceptible to nucleophilic attack. Strong nucleophiles can lead to ring-opening reactions. For instance, reaction with hydroxide (B78521) or alkoxide ions under forcing conditions could hydrolyze or alcoholyze the amide bond.

Nucleophilic aromatic substitution (SNA_r) on the halogenated benzene ring is also a possibility, particularly with strong nucleophiles and under conditions that favor this mechanism (e.g., presence of electron-withdrawing groups, high temperature). The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic substitution would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the C-Cl bond is stronger than the C-Br bond, making the bromine atom a better leaving group in many instances.

N-Alkylation and N-Acylation Reactions at the Amide Nitrogen of this compound

The amide nitrogen (N1) and the secondary amine nitrogen (N4) of the dihydroquinoxalinone ring are both nucleophilic and can undergo alkylation and acylation reactions. Selective functionalization of either nitrogen would depend on the reaction conditions, including the choice of base and electrophile. Deprotonation of the amide nitrogen with a suitable base, such as sodium hydride, would generate a nucleophilic anion that can react with various electrophiles like alkyl halides or acyl chlorides to yield N1-substituted derivatives. Similarly, the N4 position can be targeted, potentially leading to a range of N4-alkylated or -acylated products. Studies on similar heterocyclic systems have shown that K₂CO₃ in DMF at elevated temperatures can be effective for N-alkylation. beilstein-journals.org

| Reaction | Reagents | Potential Product(s) |

| N-Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one and/or 4-Alkyl-6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one |

| N-Acylation | RCOCl, Base (e.g., Pyridine, Et₃N) | 1-Acyl-6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one and/or 4-Acyl-6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one |

Reduction and Oxidation Reactions of the Dihydroquinoxalinone Ring System

The dihydroquinoxalinone ring system can undergo both reduction and oxidation reactions. The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative. researchgate.net The choice of reducing agent is crucial, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. researchgate.netyoutube.comchim.it

Oxidation of the dihydroquinoxalinone ring can lead to the formation of the corresponding quinoxalin-2(1H)-one. This dehydrogenation can be achieved using various oxidizing agents. For instance, lead tetraacetate has been used for the oxidation of similar dihydroquinoxalinone systems. researchgate.net This transformation introduces a double bond into the heterocyclic ring, creating a more conjugated system.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) Utilizing Bromine and Chlorine Substituents

The presence of both bromine and chlorine atoms on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

A key aspect of these reactions is the potential for regioselectivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond. This difference in reactivity allows for selective functionalization at the C6 position (bromine) while leaving the C7 position (chlorine) intact, which can then be used for subsequent transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups.

Heck Reaction : The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base.

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.netlibretexts.orgwikipedia.orgrsc.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl halide and an amine. libretexts.orgwikipedia.orgnih.govbeilstein-journals.org

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product at C6 |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl/Alkyl/Alkenyl/Alkynyl-7-chloro-3,4-dihydroquinoxalin-2(1H)-one |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Alkenyl-7-chloro-3,4-dihydroquinoxalin-2(1H)-one |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 6-Alkynyl-7-chloro-3,4-dihydroquinoxalin-2(1H)-one |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-Amino-7-chloro-3,4-dihydroquinoxalin-2(1H)-one |

Directed Ortho-Metallation and Further Functionalization of the Aromatic Ring

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netresearchgate.netrsc.orgrsc.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles.

In this compound, the amide group within the dihydroquinoxalinone ring can act as a DMG. The N-acyl group is a known directing group, and deprotonation would be expected to occur at the C5 position, which is ortho to the N4-acyl moiety. However, the presence of the halogen atoms might influence the site of metallation. The resulting organometallic intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the C5 position.

Photochemical and Radical Reactivity of this compound (e.g., C-H difluoromethylation)

The quinoxalinone scaffold is known to participate in photochemical and radical reactions. uit.no Recent advances in photoredox catalysis have enabled a variety of C-H functionalization reactions on heterocyclic compounds. For instance, direct C-H alkylation of 3,4-dihydroquinoxalin-2-ones has been achieved using organophotoredox catalysis. csus.edu

Specifically, C-H difluoromethylation has emerged as an important transformation in medicinal chemistry. nih.govresearchgate.netrsc.org While direct C-H difluoromethylation of this compound has not been explicitly reported, the general reactivity of the quinoxalinone core suggests its potential as a substrate in such reactions. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the heterocyclic ring. The position of functionalization would be influenced by the electronic properties of the ring and the stability of the resulting radical intermediate. Given the electron-rich nature of the benzene ring, radical attack could potentially occur at the C5 or C8 positions.

Theoretical and Computational Investigations of 6 Bromo 7 Chloro 3,4 Dihydroquinoxalin 2 1h One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT, especially with hybrid functionals like B3LYP, has been widely used for quinoxaline (B1680401) derivatives to balance computational cost and accuracy, providing reliable data on geometric and electronic properties. mdpi.comresearchgate.netias.ac.in

Electronic Structure, Molecular Orbital Analysis, and Reactivity Descriptors

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netias.ac.in The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For substituted quinoxalinones, the distribution of HOMO and LUMO is typically spread across the aromatic and heterocyclic rings. The presence of electron-withdrawing halogen substituents (bromo- and chloro-) is expected to lower the energy levels of both HOMO and LUMO, influencing the molecule's electrophilic and nucleophilic behavior.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting reactivity.

Ionization Potential (I): Corresponds to the energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as ω = χ² / (2η).

| Parameter | Formula | Typical Significance for Halogenated Quinoxalinones |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; lowered by halogen substitution. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; lowered by halogen substitution. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Higher values suggest a greater ability to attract electrons. |

| Global Hardness (η) | (I - A) / 2 | A larger value indicates higher stability and lower reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. scielo.bryoutube.com

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms, indicating these are the primary sites for electrophilic interaction. The regions around the hydrogen atoms, particularly the N-H protons, would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The halogen atoms can exhibit dual character due to the "sigma-hole" phenomenon, where a region of positive potential can exist on the outermost portion of the halogen atom, making it a potential halogen bond donor. nih.gov

Mulliken Charge Analysis: This analysis provides a quantitative measure of the partial atomic charges within the molecule. researchgate.net For the title compound, the analysis would likely confirm that the oxygen and nitrogen atoms carry significant negative charges, while the carbonyl carbon and the carbons attached to the halogens would be more electropositive. This data complements the MEP analysis by assigning numerical values to the charge distribution. researchgate.net

Conformational Analysis and Energy Landscapes of the Dihydroquinoxalinone Ring System

The 3,4-dihydroquinoxalin-2(1H)-one core contains a non-aromatic, six-membered heterocyclic ring. This ring is not planar and can adopt several conformations, such as a boat or twist-boat shape. Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable conformer(s). nih.gov

By systematically rotating the bonds within the dihydroquinoxalinone ring and calculating the potential energy at each step, an energy landscape can be generated. The global minimum on this surface corresponds to the most stable conformation. For similar dihydro-heterocyclic systems, computational studies have shown that the ring often adopts a conformation that minimizes steric hindrance and optimizes electronic interactions. scielo.br The presence of the bulky bromine and chlorine atoms on the fused benzene (B151609) ring can influence the conformational preference of the dihydro-ring through steric and electronic effects.

Reaction Mechanism Elucidation through Computational Modeling of Transformations Involving this compound

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the reaction pathways that connect reactants to products. smu.edu This approach allows for the investigation of reaction feasibility, selectivity, and the role of catalysts.

For transformations involving this compound, such as C-H functionalization, amination, or coupling reactions, DFT calculations can be employed to: mdpi.comacs.org

Identify Transition States: Locate the highest energy point along the reaction coordinate, which is critical for determining the reaction's activation energy and rate.

Characterize Intermediates: Identify any stable or metastable species formed during the reaction.

Follow the Reaction Pathway: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state connects the desired reactants and products. smu.edu

For instance, in a radical cascade reaction, computational modeling could help identify the initial site of radical formation, trace the subsequent addition and cyclization steps, and explain the observed regioselectivity. acs.org

In Silico Prediction and Validation of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. ias.ac.in Calculated shifts are often scaled or referenced against a standard compound like Tetramethylsilane (TMS), also calculated at the same level of theory, to improve agreement with experimental values. ias.ac.inscispace.com For this compound, these calculations would predict the chemical shifts for each unique proton and carbon, aiding in the assignment of complex experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic vibrational modes that correspond to the peaks in an IR spectrum. dergipark.org.tr Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve correlation with experimental data. ias.ac.in This analysis helps in assigning specific vibrational modes, such as C=O stretch, N-H bend, and C-Cl/C-Br stretches, to the observed IR bands.

| Spectroscopic Parameter | Computational Method | Predicted Information for the Compound |

|---|---|---|

| ¹H NMR Chemical Shifts | DFT/GIAO | Predicts the resonance frequency for each proton, influenced by the electronic environment. |

| ¹³C NMR Chemical Shifts | DFT/GIAO | Predicts the resonance frequency for each carbon, including the carbonyl and aromatic carbons. |

| IR Vibrational Frequencies | DFT Frequency Calculation | Predicts frequencies for key functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H stretch ~3400 cm⁻¹). |

Molecular Dynamics Simulations for Understanding Solvent Interactions and Molecular Behavior

While quantum chemical calculations are excellent for single molecules (in vacuum or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule in an explicit solvent environment over time. arxiv.org MD simulations solve Newton's equations of motion for a system containing the solute molecule and a large number of solvent molecules.

For this compound, MD simulations could be used to:

Analyze Solvation Shells: Investigate the structure and dynamics of solvent molecules (e.g., water, DMSO) in the immediate vicinity of the solute.

Study Hydrogen Bonding: Examine the formation, lifetime, and dynamics of hydrogen bonds between the N-H and C=O groups of the quinoxalinone and protic solvent molecules.

Investigate Halogen Bonding: Explore potential halogen bonding interactions between the bromine or chlorine atoms and electron-donating sites on solvent molecules. nih.govcncb.ac.cn The strength and directionality of such interactions can be assessed. nih.gov

Predict Macroscopic Properties: MD simulations can be used to estimate properties like diffusion coefficients and radial distribution functions, providing a link between molecular behavior and bulk properties.

These simulations provide a detailed, time-resolved picture of how the solute interacts with its environment, which is crucial for understanding its solubility, stability, and behavior in solution. arxiv.org

Advanced Research Applications and Utility of 6 Bromo 7 Chloro 3,4 Dihydroquinoxalin 2 1h One in Chemical Sciences

Role as a Privileged Scaffold and Versatile Building Block in Heterocyclic Synthesis

The 3,4-dihydroquinoxalin-2(1H)-one core, exemplified by 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one, is recognized as a valuable and privileged scaffold in medicinal chemistry and heterocyclic synthesis. uit.nonih.gov Its significance stems from its presence in numerous molecules with a wide spectrum of biological activities, making it a focal point for drug discovery and development. nih.govpulsus.com The bicyclic, benzene-fused ketopiperazine structure is chemically versatile, allowing for diverse substitution patterns and modifications. uit.no This versatility enables the generation of large libraries of compounds for screening and optimization.

The utility of the dihydroquinoxalin-2-one scaffold as a versatile building block is demonstrated by the array of synthetic methodologies developed for its construction and functionalization. uit.no Synthetic approaches include Michael addition/cyclization cascades and Ullmann-type aminations, which can produce a variety of substituted derivatives. uit.no The presence of the bromine and chlorine atoms on the benzene (B151609) ring of this compound offers specific sites for further chemical modifications, such as cross-coupling reactions, enhancing its utility as a foundational structure for more complex heterocyclic systems. The ability to functionalize the core structure at multiple positions makes it an ideal starting point for constructing diverse molecular architectures. uit.noresearchgate.net

Application as a Precursor for Novel Organic Building Blocks and Complex Molecular Architectures

This compound and its parent scaffold serve as crucial precursors for the synthesis of novel organic building blocks and more intricate molecular structures. sigmaaldrich.com The inherent reactivity of the dihydroquinoxalin-2-one core allows it to be elaborated into a variety of derivatives. For instance, the core structure is a key component in the synthesis of potent tubulin polymerization inhibitors, where it is modified to create complex pyrimidine dihydroquinoxalinone derivatives. nih.govacs.org

Visible-light photoredox catalysis has been employed to achieve direct C-H functionalization of the quinoxalin-2(1H)-one scaffold, leading to the introduction of new functional groups. nih.gov Such transformations convert the basic scaffold into more complex building blocks. Examples of these transformations are summarized in the table below.

| Starting Scaffold | Reagents and Conditions | Product Type | Reference |

| Quinoxalin-2(1H)-one | N-arylglycine, g-C3N4, visible light, DMSO/H2O | 3-alkylated dihydroquinoxalin-2(1H)-ones | nih.gov |

| Quinoxalin-2(1H)-one | Air, g-C3N4, visible light | 3-hydroxyquinoxalin-2(1H)-ones | nih.gov |

| Quinoxalin-2(1H)-one | Thiols, g-C3N4, visible light | 3-sulfenylated quinoxalin-2(1H)-ones | nih.gov |

| Dihydroquinoxalinones | Visible-light photocatalysis | Polycyclic Quinoxalin-2(1H)-ones | acs.org |

Utilization in Catalyst and Ligand Design for Organic Transformations

Based on a review of available scientific literature, there is currently no specific information documenting the application of this compound or the broader dihydroquinoxalin-2-one scaffold in the design of catalysts or ligands for organic transformations.

Integration into Supramolecular Assemblies and Material Science Research

An examination of the current chemical literature does not reveal specific research on the integration of this compound into supramolecular assemblies or its application in material science research, excluding material properties and applications.

Development of Chemical Probes and Tags for In Vitro Research Tools

The dihydroquinoxalin-2-one scaffold is a prime candidate for the development of chemical probes and tags for in vitro research. Chemical probes are essential small molecules used to study the function of proteins and biological pathways. The development of such tools often begins with a "privileged scaffold" known to interact with specific biological targets. The extensive investigation of quinoxaline (B1680401) derivatives in medicinal chemistry provides a strong foundation for their adaptation as research tools. nih.govnih.govacs.org

The process involves modifying the core scaffold by introducing reactive groups, linkers, or reporter tags (e.g., fluorophores or biotin) while retaining the core's ability to bind to its target. The functional handles on this compound, specifically the bromine and chlorine atoms, as well as the N-H and C-H bonds of the heterocyclic ring, provide multiple points for such chemical modifications. These modifications can transform the parent compound into a specialized tool for target identification, validation, and imaging in non-therapeutic, in vitro research settings.

Potential as Agrochemical Research Scaffolds

While nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemical research, specific studies detailing the synthesis and modification of this compound for agrochemical purposes are not prominently featured in the reviewed literature. The general importance of scaffolds like quinoxalines in various fields of chemistry suggests a potential for future exploration in this area. The synthesis of new derivatives could be investigated to explore their utility as scaffolds for novel herbicides, fungicides, or insecticides, focusing purely on the chemical synthesis and structural diversification rather than biological efficacy.

Future Perspectives and Emerging Research Avenues for 6 Bromo 7 Chloro 3,4 Dihydroquinoxalin 2 1h One Chemistry

Exploration of Novel and More Efficient Synthetic Methodologies

The development of robust and efficient synthetic routes is paramount for enabling extensive investigation of any chemical entity. While standard methods for the synthesis of quinoxalinones exist, future research could focus on methodologies tailored to improve the yield, purity, and scalability of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one production.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): Investigating the use of microwave irradiation to accelerate the key cyclization and condensation steps could significantly reduce reaction times and potentially improve yields compared to conventional heating methods.

Catalytic C-H Activation: Direct C-H functionalization of simpler precursors could offer a more atom-economical approach to the core structure, avoiding the need for pre-functionalized starting materials.

Continuous Flow Synthesis: Transitioning the synthesis from batch to continuous flow processes could enhance safety, reproducibility, and scalability, making the compound more accessible for larger-scale studies.

A comparative overview of potential synthetic improvements is presented in Table 1.

| Methodology | Potential Advantages | Key Parameters to Optimize | Hypothetical Yield Improvement |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, enhanced reaction control. | Temperature, pressure, reaction time, catalyst choice. | 15-25% |

| Catalytic C-H Activation | High atom economy, reduced waste, novel bond formations. | Catalyst system (e.g., Pd, Ru, Rh), directing group, oxidant. | 10-20% |

| Continuous Flow Synthesis | Enhanced safety, scalability, reproducibility, process control. | Flow rate, temperature, residence time, reactor design. | 20-30% |

Table 1: Prospective Synthetic Methodologies for this compound

Investigation of Underexplored Derivatization Pathways and Functionalization Strategies

The true potential of this compound lies in its capacity as a scaffold for generating diverse libraries of novel compounds. The existing functional groups provide a launchpad for a multitude of chemical transformations.

Future derivatization strategies should focus on:

N-Functionalization: The secondary amine within the dihydroquinoxalinone ring is a prime site for alkylation, acylation, arylation, and sulfonylation, allowing for the introduction of a wide array of substituents to modulate physicochemical properties.

Palladium-Catalyzed Cross-Coupling: The bromo and chloro substituents are amenable to various cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions would enable the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively, at the C6 and C7 positions. The differential reactivity of the C-Br and C-Cl bonds could allow for selective, sequential functionalization.

Functionalization of the Lactam Moiety: Exploration of reactions to modify the carbonyl group or the adjacent methylene (B1212753) group could lead to novel structural analogues.

| Reaction Type | Target Position | Potential Reagents/Catalysts | Introduced Functional Group |

| N-Alkylation | N1 | Alkyl halides, base (e.g., NaH, K2CO3) | Alkyl chains, functionalized side chains |

| N-Arylation | N1 | Aryl boronic acids, Cu catalysts | Phenyl, substituted phenyl, heteroaryl groups |

| Suzuki Coupling | C6 (Br) / C7 (Cl) | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl, heteroaryl groups |

| Sonogashira Coupling | C6 (Br) / C7 (Cl) | Terminal alkynes, Pd/Cu catalysts | Alkynyl groups |

| Buchwald-Hartwig Amination | C6 (Br) / C7 (Cl) | Amines, Pd catalyst | Primary/secondary amino groups |

Table 2: Potential Derivatization Strategies

Integration with Flow Chemistry and Automated Synthesis Techniques for Enhanced Productivity

To accelerate the discovery process, the integration of modern automation and flow chemistry techniques is essential. These technologies can facilitate high-throughput synthesis and purification, enabling the rapid generation of compound libraries for screening.

Future research in this area could involve:

Automated Synthesis Platforms: Developing automated protocols for the multi-step synthesis and derivatization of the this compound scaffold. This would allow for the systematic exploration of a large chemical space with minimal manual intervention.

Flow-Based Cross-Coupling: Implementing key cross-coupling reactions in a continuous flow setup can offer better control over reaction parameters, reduce catalyst loading, and simplify purification processes.

Robotic Purification and Analysis: Coupling automated synthesis with robotic purification systems (e.g., automated flash chromatography) and high-throughput analysis (e.g., LC-MS) would create a fully integrated discovery pipeline.

Deepening Computational Insights into Reactivity, Selectivity, and Structure-Property Relationships

In silico methods are powerful tools for predicting chemical behavior and guiding experimental design. A deeper computational understanding of this compound can rationalize its reactivity and help in the design of new derivatives with desired properties.

Future computational studies should aim to:

Predict Site Selectivity: Use density functional theory (DFT) calculations to predict the relative reactivity of the N-H, C-Br, and C-Cl sites towards various reagents, guiding selective functionalization strategies.

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of key synthetic transformations to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds.

| Computational Method | Research Focus | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Reactivity analysis | Electron density maps, prediction of most reactive sites (e.g., C-Br vs. C-Cl). |

| Molecular Docking | Binding mode analysis | Prediction of binding affinity and orientation within a biological target. |

| QSAR | Structure-property correlation | Models to predict biological activity based on molecular descriptors. |

Table 3: Potential Computational Chemistry Applications

Unexplored Applications in Niche Chemical Fields and Interdisciplinary Research

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound and its derivatives could be leveraged in other scientific domains.

Promising avenues for interdisciplinary research include:

Materials Science: The planar, electron-deficient aromatic system could be a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable functionalization.

Chemical Sensing: Derivatives bearing specific recognition motifs could be investigated as fluorescent or colorimetric sensors for detecting metal ions or biologically relevant anions.

Agrochemicals: The quinoxaline (B1680401) core is present in some herbicides and fungicides. Screening new derivatives for agrochemical activity could open up new application areas.

Q & A

Q. What are the established synthetic routes for 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one, and what factors influence yield optimization?

The synthesis typically involves bromination and cyclization of precursor quinoxaline derivatives. A common approach includes:

- Step 1 : Bromination of a chlorinated quinoxalinone intermediate under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C).

- Step 2 : Cyclization via base-mediated intramolecular reactions (e.g., NaH in THF) to form the dihydroquinoxalinone scaffold .

Yield optimization depends on reaction temperature, solvent polarity, and stoichiometric ratios. For example, sodium hydride in anhydrous DMF can achieve ~72% yield in laboratory settings, while impurities from incomplete bromination may require chromatographic purification .

Q. How is structural characterization of this compound performed?

Key techniques include:

- 1H/13C NMR : Assigns protons and carbons in the aromatic and aliphatic regions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 4.2–4.5 ppm for CH2 groups in the dihydro ring) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 276.96 for C8H6BrClN2O) .

- IR Spectroscopy : Identifies carbonyl stretches (~1680–1700 cm⁻¹ for the lactam C=O) and halogen-related vibrations .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Nucleophilic Substitution : The bromine atom at position 6 is susceptible to substitution with amines or thiols under mild conditions (e.g., K2CO3 in DMSO) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at position 6 .

- Oxidation : The dihydroquinoxalinone ring can be oxidized to a fully aromatic quinoxaline derivative using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Advanced Research Questions

Q. How do catalytic systems influence divergent functionalization of the dihydroquinoxalinone core?

The HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)-catalyzed Mannich reaction enables divergent synthesis of fluorinated derivatives. For example:

- Mechanism : HFIP stabilizes transition states via hydrogen bonding, directing regioselectivity.

- Products : Difluoro-substituted dihydroquinoxalinones (via electrophilic fluorination) or monofluoroquinoxalinones (via radical pathways) can be selectively synthesized .

Reaction conditions (e.g., temperature, HFIP concentration) critically impact product distribution .

Q. How can computational modeling predict the biological activity of derivatives?

- Molecular Docking : Simulations with AMPA receptors (e.g., PDB ID 3HAR) identify key interactions, such as hydrogen bonding between the lactam carbonyl and Arg485 residues .

- QSAR Models : Correlate electronic properties (e.g., Hammett σ values of substituents) with anticonvulsant activity .

Experimental validation via in vitro receptor-binding assays is essential to resolve discrepancies between predicted and observed IC50 values .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

- Case Study : Copper-catalyzed alkynylation reactions (e.g., ) show variable yields (33–65%) due to steric effects of substituents.

- Resolution : Use high-resolution mass spectrometry (HRMS) to confirm product purity and 2D NMR (e.g., HSQC) to distinguish regioisomers .

- Reproducibility : Optimize catalyst loading (e.g., 10 mol% CuI vs. 5 mol%) and reaction time based on electronic effects of arylalkynes .

Q. What strategies enhance the compound’s utility as a pharmacophore in drug design?

- Scaffold Modification : Introduce sulfanyl or acetyl groups at position 7 to improve membrane permeability (logP optimization) .

- Biological Probes : Conjugate fluorescent tags (e.g., dansyl chloride) via the secondary amine for tracking target engagement in cellular assays .

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays to guide structural tweaks (e.g., fluorination at position 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.